1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a useful research compound. Its molecular formula is C17H30N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination with Metal Ions
The 1,4,8,11-tetraazacyclotetradecane ring in 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is known for its ability to selectively coordinate with certain metal ions. This property makes it useful in the study and development of large-ring nitrogen heterocycles, which have potential applications in selective metal ion coordination and as precursors to new energetic materials (Gilardi, Evans, & Dave, 2003).
Synthesis of Cyclam Derivatives
This compound is used in the synthesis of various cyclam derivatives. For instance, the synthesis of 1-alkyl and 1,8-dialkyl-1,4,8,11-tetraazacyclotetradecanes has been achieved through reactions involving cyclam, demonstrating its versatility in the creation of new compounds (Kotek et al., 2000).
Characterization and Structural Studies
The macrocycle's structure has been studied and characterized using techniques like X-ray diffraction, highlighting its stability and hydrogen-bonding features. This research is significant for understanding the structural basis of its reactivity and coordination capabilities (Aranburu Leiva et al., 2017).
Preparation of Metal Complexes
This compound is involved in the preparation of metal complexes. These complexes have been studied for their IR and VIS spectra, showcasing the compound's utility in complexation chemistry and potentially in catalytic applications (Hediger & Kaden, 1983).
Electrochemical and Spectral Studies
The compound has been utilized in the formation of complexes that undergo electrochemical and spectral studies. These studies are crucial for understanding the electronic properties of the macrocyclic compounds and their potential applications in fields like catalysis and materials science (Nirmala et al., 2010).
Quantitative Determination of Metal Ions
Research has been conducted on the use of 1,4,8,11-tetraazacyclotetradecane derivatives for the quantitative electrochemical determination of metal ions and ATP in aqueous solutions, demonstrating its potential in analytical chemistry (Padilla-Tosta et al., 1997).
Reactivity in Hydrogen Atom Abstraction and Oxo-Transfer Reactions
The compound's derivatives have been studied for their reactivity in hydrogen atom abstraction and oxo-transfer reactions, particularly in the context of iron(IV)-oxo species. This research provides insight into the mechanistic aspects of these reactions, which are relevant to both synthetic and biological chemistry (Wilson et al., 2012).
Facilitating Antiviral Agents Synthesis
1,4,8,11-tetraazacyclotetradecane derivatives have been described as facilitating the synthesis of antiviral agents, particularly for inhibiting HIV replication. This application highlights its significance in medicinal chemistry (Narayana, Seelam, & Prasanna, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are currently unknown. This compound is a derivative of cyclam, a macrocyclic polyamine, which is known to interact with various metal ions and biological targets . .
Mode of Action
Without specific information on the targets of this compound, it’s challenging to describe its mode of action. Based on the structure of the compound, it’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Given its structural similarity to cyclam, it may influence pathways involving metal ion transport and homeostasis
Pharmacokinetics
Its bioavailability would be influenced by these properties, as well as factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have the potential to modulate the activity of metal-dependent enzymes or transporters
Properties
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132723-93-4 | |
Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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